![molecular formula C9H11ClN4O2 B3001953 3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride CAS No. 2097937-90-9](/img/structure/B3001953.png)

3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

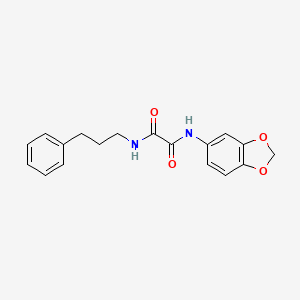

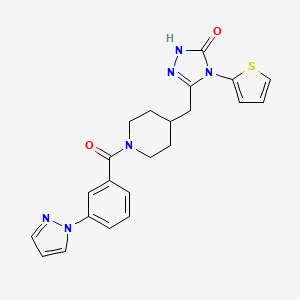

The compound 3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride is a derivative of pyrido[2,3-d]pyrimidine, which is a bicyclic structure composed of a pyrimidine ring fused to a pyridine ring. This class of compounds is of interest due to their potential pharmacological properties and their use as precursors in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, the synthesis of 3-aminopyrazolo[4,3-c]pyridine-4,6-dione derivatives involves the reaction with aldehydes, aryldiazonium chlorides, chalcones, and enaminones, leading to a variety of novel compounds . Another approach for synthesizing tetrahydropyrido[2,3-d]pyrimidine diones starts from an α,β-unsaturated ester and involves acid hydrolysis and cyclization with guanidine . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of nitrogen atoms in the rings, which can participate in hydrogen bonding and other interactions. The X-ray molecular structure analysis of related compounds, such as 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione, provides detailed information about the geometry and electronic distribution in the molecule . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidine derivatives can be influenced by the presence of substituents on the rings. For example, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give 7-amino derivatives, and the interaction with methylamine leads to isomeric alkylaminated products . These reactions demonstrate the potential for regioselective modification of the pyrido[2,3-d]pyrimidine core, which could be exploited in the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino groups, for example, can increase solubility in water and allow for the formation of salts, such as hydrochlorides, which are often more stable and easier to handle. The analysis of these properties is essential for the development of pharmaceuticals and for the practical handling of these compounds in a laboratory setting.

Scientific Research Applications

Synthesis and Chemical Properties

- A study by Jatczak et al. (2014) detailed a synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This method allows attaching two identical or different groups to nitrogen, leading to significant variations in biopharmaceutical properties, such as solubility and permeability coefficients (Jatczak et al., 2014).

Biological Activities

- Research by Rauf et al. (2010) focused on the synthesis and urease inhibition of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives. Some compounds showed significant urease inhibition activity, suggesting potential therapeutic applications (Rauf et al., 2010).

Applications in Heterocyclic Chemistry

- A study by Gelling and Wibberley (1969) described the synthesis and properties of various pyrido[3,4-d]pyrimidines, highlighting the versatility of the pyrido[2,3-d]pyrimidine scaffold in heterocyclic chemistry (Gelling & Wibberley, 1969).

Novel Synthesis Methods

- Bazgir et al. (2008) reported an efficient synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, demonstrating the utility of pyrido[2,3-d]pyrimidine in developing new chemical entities (Bazgir et al., 2008).

Antimicrobial Investigations

- Kumar et al. (2007) synthesized 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidines and investigated their antimicrobial properties. This study underscores the potential of pyrido[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Kumar et al., 2007).

Mechanism of Action

Target of Action

Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .

Mode of Action

It’s known that pyridopyrimidine drugs inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .

Biochemical Pathways

The inhibition of dhfr disrupts the synthesis of pyrimidine and purine, which are essential components of rna and dna . This disruption can affect multiple biochemical pathways, particularly those involved in cell replication and growth.

Pharmacokinetics

Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of RNA and DNA synthesis, leading to cell death . This makes it a potential candidate for use as an anti-cancer agent.

properties

IUPAC Name |

3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.ClH/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15;/h1-2,4H,3,5,10H2,(H,11,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBZWZZMVIPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)

![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)